tert-butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a methoxy group, and a nitro group attached to the indole core, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate typically involves the following steps:
Nitration of 5-methoxyindole: The starting material, 5-methoxyindole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Esterification: The nitrated product is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in tert-butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: tert-Butyl 5-methoxy-2-amino-1H-indole-1-carboxylate.
Substitution: Various substituted indoles depending on the nucleophile used.
Hydrolysis: 5-methoxy-2-nitro-1H-indole-1-carboxylic acid.
Scientific Research Applications
Chemistry
tert-Butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Researchers investigate this compound for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the chemical industry, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The biological activity of tert-butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical transformations.
tert-Butyl 5-nitro-1H-indole-1-carboxylate: Lacks the methoxy group, which may affect its solubility and reactivity.
5-Methoxy-2-nitro-1H-indole: Lacks the tert-butyl ester group, which can influence its stability and ease of handling.
Uniqueness
tert-Butyl 5-methoxy-2-nitro-1H-indole-1-carboxylate is unique due to the presence of all three functional groups: the tert-butyl ester, methoxy, and nitro groups. This combination provides a balance of reactivity, stability, and solubility, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 5-methoxy-2-nitroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)15-11-6-5-10(20-4)7-9(11)8-12(15)16(18)19/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSMNSVEDGJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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